molecular formula C14H15ClF3N3OS B2677167 2-[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOLE HYDROCHLORIDE CAS No. 1396748-37-0

2-[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOLE HYDROCHLORIDE

Cat. No.: B2677167
CAS No.: 1396748-37-0
M. Wt: 365.8
InChI Key: SSMRZDXZGJDIIR-UHFFFAOYSA-N
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Description

2-[4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl]-1,3-benzothiazole hydrochloride is a synthetic small molecule characterized by a benzothiazole core linked via a carbonyl group to a piperazine ring substituted with a trifluoroethyl moiety. The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmacological applications . The trifluoroethyl group introduces strong electron-withdrawing effects, which may influence receptor binding and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3OS.ClH/c15-14(16,17)9-19-5-7-20(8-6-19)13(21)12-18-10-3-1-2-4-11(10)22-12;/h1-4H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMRZDXZGJDIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOLE HYDROCHLORIDE typically involves multiple steps. One common method starts with the preparation of 2-(2,2,2-trifluoroethyl)piperazine, which is then reacted with a benzothiazole derivative under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOLE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOLE HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOLE HYDROCHLORIDE involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The trifluoroethyl group in the target compound contrasts sharply with the hydroxyethyl () and methoxyphenyl () groups, which are electron-donating. This difference may alter binding kinetics in enzyme targets like kinases or proteases .
  • Heterocyclic Cores : Benzothiazole (target) vs. thiazole () or benzene-boronic acid () impacts aromatic stacking and hydrogen-bonding capabilities. Benzothiazole’s extended π-system may enhance CNS penetration compared to smaller thiazoles .
  • Salt Forms : The hydrochloride salt in the target and improves solubility, whereas ’s ethyl ester suggests prodrug design for delayed release .

Binding Affinity and Selectivity

  • Trifluoroethyl vs. Fluorophenyl () : While both contain fluorine, the trifluoroethyl group’s bulkiness and stronger electron-withdrawing nature may reduce off-target interactions compared to the planar fluorophenyl group .
  • Boronic Acid () : The boronic acid moiety enables covalent binding to serine proteases, a feature absent in the target compound, suggesting divergent therapeutic applications (e.g., proteasome inhibitors vs. kinase modulators) .

Metabolic Stability

  • The trifluoroethyl group in the target compound is likely to resist oxidative metabolism, enhancing plasma half-life relative to hydroxyethyl () or methoxy () analogs, which are susceptible to CYP450-mediated oxidation .

Research Findings and Implications

  • : A fluorobenzoyl-piperazine derivative demonstrated crystallographic stability in salt forms, suggesting that the target compound’s trifluoroethyl group may similarly enhance crystalline packing for formulation .

Biological Activity

The compound 2-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]-1,3-benzothiazole hydrochloride (CAS No. 1552507-75-1) is a derivative of benzothiazole that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H16F3N3OC_{13}H_{16}F_3N_3O with a molecular weight of 303.29 g/mol. The structure features a benzothiazole moiety linked to a piperazine ring modified by a trifluoroethyl group. This unique configuration is thought to contribute to its biological activity.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, studies on similar compounds have shown promising results against various cancer cell lines:

  • IC50 Values : Compounds related to benzothiazole have demonstrated IC50 values ranging from 34 to >100 µM in tumor models, indicating their effectiveness in inhibiting cancer cell proliferation .
  • Mechanisms : The mechanism of action often involves interference with tubulin dynamics, leading to apoptosis in cancer cells .

Antimicrobial Activity

Benzothiazoles are known for their antimicrobial properties. Preliminary studies suggest that derivatives like this compound may exhibit activity against a range of pathogens:

  • Microbial Spectrum : Compounds have been tested against Gram-positive and Gram-negative bacteria, showing MIC values between 100 and 3.12 µg/ml .

Anti-inflammatory and Analgesic Effects

The biological activity of benzothiazoles extends to anti-inflammatory effects as well:

  • COX Inhibition : Some benzothiazole derivatives have been shown to selectively inhibit COX-2 over COX-1, suggesting potential applications in pain management and inflammation control .

Study on Antitumor Efficacy

A study evaluated the antitumor efficacy of various substituted benzothiazoles. The most active compound exhibited an IC50 value significantly lower than standard treatments like ABZ (Albendazole), demonstrating enhanced cytotoxicity against breast cancer cell lines (MCF-7) and glioblastoma (U-87 MG) .

CompoundCancer Cell LineIC50 (µM)
ABZMCF-783.1
ABZU-87 MG40.59
Benzothiazole DerivativeMCF-734.31
Benzothiazole DerivativeU-87 MG38.29

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzothiazole derivatives against common pathogens like E. coli and S. aureus. The results indicated that certain modifications in the benzothiazole structure could enhance antimicrobial efficacy significantly .

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